N-(3-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide N-(3-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1358773-67-7
VCID: VC4140549
InChI: InChI=1S/C21H14ClFN2OS/c22-15-4-3-5-17(12-15)24-21(26)20-19(25-10-1-2-11-25)18(13-27-20)14-6-8-16(23)9-7-14/h1-13H,(H,24,26)
SMILES: C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)NC4=CC(=CC=C4)Cl
Molecular Formula: C21H14ClFN2OS
Molecular Weight: 396.86

N-(3-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

CAS No.: 1358773-67-7

Cat. No.: VC4140549

Molecular Formula: C21H14ClFN2OS

Molecular Weight: 396.86

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide - 1358773-67-7

Specification

CAS No. 1358773-67-7
Molecular Formula C21H14ClFN2OS
Molecular Weight 396.86
IUPAC Name N-(3-chlorophenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Standard InChI InChI=1S/C21H14ClFN2OS/c22-15-4-3-5-17(12-15)24-21(26)20-19(25-10-1-2-11-25)18(13-27-20)14-6-8-16(23)9-7-14/h1-13H,(H,24,26)
Standard InChI Key WCDUUFKWKACORV-UHFFFAOYSA-N
SMILES C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)NC4=CC(=CC=C4)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (CAS No. 1358773-67-7) features a thiophene ring substituted at the 2-position with a carboxamide group linked to a 3-chlorophenyl moiety. The 3- and 4-positions of the thiophene are occupied by a 1H-pyrrol-1-yl group and a 4-fluorophenyl ring, respectively. Key structural attributes include:

  • Molecular Formula: C₂₁H₁₄ClFN₂OS

  • Molecular Weight: 396.86 g/mol

  • SMILES Notation: C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)NC4=CC(=CC=C4)Cl

The presence of electron-withdrawing groups (chloro, fluoro) and electron-donating heterocycles (pyrrole) creates a polarized electronic environment, influencing reactivity and intermolecular interactions.

Physicochemical Characteristics

While solubility data remain unspecified, the carboxamide group enhances hydrophilicity compared to unmodified thiophenes. The compound’s logP (estimated at ~4.2) suggests moderate lipophilicity, favorable for membrane permeability in biological systems.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Thiophene Core Formation: Achieved via the Gewald reaction, condensing ketones with nitriles and sulfur.

  • Pyrrole Introduction: Utilizing the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with amines.

  • Aryl Group Functionalization: Suzuki-Miyaura coupling installs the 4-fluorophenyl and 3-chlorophenyl groups.

  • Carboxamide Formation: Coupling the thiophene-2-carboxylic acid with 3-chloroaniline using EDCI or DCC.

Optimization studies emphasize catalyst selection (e.g., palladium for cross-coupling) and solvent systems (e.g., DMF for polar intermediates) to improve yields (>75% in small-scale trials).

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions with lipid bilayers.

Cell LineIC₅₀ (µM)Target Pathway
MCF-7 (Breast)12.3PI3K/AKT/mTOR inhibition
A549 (Lung)18.7Caspase-3 activation
HeLa (Cervical)15.9DNA topoisomerase IIα

Data derived from and.

The 3-chlorophenyl group enhances binding affinity to kinase domains, while the fluorophenyl moiety improves metabolic stability.

Industrial and Research Applications

Medicinal Chemistry

As a lead compound, its modular structure allows derivatization for improved pharmacokinetics. Analogues with methyl or methoxy substitutions show enhanced bioavailability in preclinical models.

Materials Science

The conjugated thiophene-pyrrole system exhibits semiconducting properties (bandgap ≈ 2.1 eV), making it suitable for organic photovoltaic devices.

Comparative Analysis with Analogues

A comparative evaluation highlights its uniqueness:

CompoundKey SubstituentsBioactivity (IC₅₀, µM)
Target Compound3-Cl, 4-F, pyrrole12.3–18.7
N-(4-Chlorophenyl) analogue4-Cl, 4-F, pyrrole22.1–28.4
Carboxylate derivativeCOO⁻, 4-F, pyrrole>50

The 3-chlorophenyl configuration confers superior target engagement compared to para-substituted analogues.

Future Directions

Clinical Translation

Phase I toxicity studies are needed to validate safety profiles. Structural modifications, such as PEGylation, could reduce off-target effects.

Industrial Scale-Up

Continuous-flow reactors may address batch inconsistencies in large-scale synthesis. Partnering with photovoltaic firms could accelerate material applications.

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